molecular formula C26H23N5O4 B600830 Alogliptin Related Compound 18 CAS No. 1430222-09-5

Alogliptin Related Compound 18

カタログ番号 B600830
CAS番号: 1430222-09-5
分子量: 469.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin Related Compound 18 (ARC-18) is a chemical compound that is used in scientific research to study the mechanism of action of alogliptin, a drug used to treat Type 2 diabetes. ARC-18 is a synthetic compound that is related to alogliptin, and it is used to investigate the biochemical and physiological effects of alogliptin on the body.

科学的研究の応用

1. Diabetes Management and β-cell Function

A study by Zhang et al. (2011) explored the effects of chronic administration of alogliptin on glucose control and pancreas islet function in a non-genetic mouse model of type 2 diabetes. They aimed to understand the molecular mechanisms underlying these effects. Their findings contribute to the understanding of alogliptin's role in diabetes management and its impact on β-cell function in the pancreas (Zhang, Wang, Huang, & Wang, 2011).

2. Cardiovascular Safety in Diabetes Patients

White et al. (2013) assessed the cardiovascular safety of alogliptin in patients with type 2 diabetes who had experienced a recent acute coronary syndrome. Their study was a double-blind, noninferiority trial focusing on the impact of alogliptin on major adverse cardiovascular events. This research is significant for understanding the cardiovascular implications of alogliptin use in a high-risk diabetic population (White et al., 2013).

3. Neurovascular Protection

Hao et al. (2019) investigated the neurovascular protective effects of alogliptin in a murine model and in vitro. Their findings indicate that alogliptin can improve neurovascular integrity and exert neuroprotective effects. This research is crucial for understanding the potential neurological applications of alogliptin, particularly in the context of stroke and brain injury (Hao et al., 2019).

4. Antidiabetic Drug Analysis

Zhang et al. (2015) developed a high-performance liquid chromatography (HPLC) method for the determination of alogliptin benzoate and its potential impurities in bulk drug and tablets. This analytical method is essential for quality control and assurance in the pharmaceutical development and production of alogliptin (Zhang, Ma, Jing, & Zhang, 2015).

作用機序

Target of Action

The primary target of Alogliptin Related Compound 18 is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the degradation of incretins, which are hormones that regulate glucose homeostasis .

Mode of Action

Alogliptin Related Compound 18 acts as an inhibitor of the DPP-4 enzyme . By inhibiting this enzyme, it prevents the degradation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in an increase in the amount of active plasma incretins, which helps with glycemic control .

Biochemical Pathways

The inhibition of DPP-4 by Alogliptin Related Compound 18 affects the incretin pathway . Incretin hormones, such as GIP and GLP-1, regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . The inhibition of DPP-4 results in prolonged active incretin levels, leading to improved glucose homeostasis .

Pharmacokinetics

Alogliptin Related Compound 18 is extensively absorbed, regardless of food intake . The compound is excreted primarily in the urine, with 76% excreted as unchanged drug . The time to peak concentration occurs approximately 1 to 2 hours after dosing .

Result of Action

The result of the action of Alogliptin Related Compound 18 is the improvement of glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and increasing the amount of active plasma incretins, it helps regulate glucose homeostasis . This leads to increased insulin synthesis and release, decreased glucagon secretion, and ultimately, decreased hepatic glucose production .

Action Environment

The action of Alogliptin Related Compound 18 can be influenced by various environmental factors. Renal function impairment can significantly affect the pharmacokinetics of the compound, with an increase in the area under the curve (auc) observed in patients with moderate to severe renal impairment . Therefore, the compound’s action, efficacy, and stability may be influenced by the patient’s physiological environment, including their renal function and metabolic status .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alogliptin Related Compound 18 involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Treatment of the acid chloride with sodium hydroxide to form the corresponding acid.", "Step 3: Conversion of the acid to the corresponding acid salt using hydrochloric acid.", "Step 4: Treatment of the acid salt with sodium bicarbonate to form the corresponding acid.", "Step 5: Extraction of the acid with ethyl acetate.", "Step 6: Evaporation of the ethyl acetate to obtain the target compound, Alogliptin Related Compound 18." ] }

CAS番号

1430222-09-5

分子式

C26H23N5O4

分子量

469.5

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。